(3-Bromo-2-nitrophenyl)acetonitrile
Overview
Description
(3-Bromo-2-nitrophenyl)acetonitrile is an organic compound characterized by the presence of a bromine atom, a nitro group, and a nitrile group attached to a benzene ring. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties and reactivity.
Mechanism of Action
- Electrophilic Substitution : Given that it contains an indole nucleus, similar to benzene, it may undergo electrophilic substitution reactions due to the excess π-electrons delocalization .
- Without specific data, we can’t pinpoint exact pathways. However, indole derivatives, in general, exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects .
Mode of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2-nitrophenyl)acetonitrile typically involves the bromination of 2-nitrobenzyl cyanide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. A common method involves the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, minimizing side reactions and optimizing the overall production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The nitrile group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium thiolate in ethanol.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products:
Substitution: Formation of substituted phenylacetonitriles.
Reduction: Formation of (3-Amino-2-nitrophenyl)acetonitrile.
Oxidation: Formation of (3-Bromo-2-nitrophenyl)acetic acid.
Scientific Research Applications
Chemistry: (3-Bromo-2-nitrophenyl)acetonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in the construction of complex molecular architectures.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. These studies help in understanding the interaction of these compounds with biological targets.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications. Research is ongoing to evaluate their efficacy and safety as potential drug candidates.
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its unique properties contribute to the development of materials with specific desired characteristics.
Comparison with Similar Compounds
- (3-Bromo-4-nitrophenyl)acetonitrile
- (4-Bromo-2-nitrophenyl)acetonitrile
- (2-Bromo-3-nitrophenyl)acetonitrile
Comparison: While these compounds share similar structural features, the position of the bromine and nitro groups on the benzene ring can significantly influence their chemical reactivity and biological activity. (3-Bromo-2-nitrophenyl)acetonitrile is unique due to its specific substitution pattern, which affects its electronic distribution and steric interactions, making it distinct in its reactivity and applications.
Properties
IUPAC Name |
2-(3-bromo-2-nitrophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-3-1-2-6(4-5-10)8(7)11(12)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLBWKUPFVIBEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)[N+](=O)[O-])CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80774853 | |
Record name | (3-Bromo-2-nitrophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80774853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185200-50-4 | |
Record name | (3-Bromo-2-nitrophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80774853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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